molecular formula C9H12N2O3 B020467 2-[(Ethylamino)methyl]-4-nitrophenol CAS No. 71130-60-4

2-[(Ethylamino)methyl]-4-nitrophenol

Cat. No.: B020467
CAS No.: 71130-60-4
M. Wt: 196.2 g/mol
InChI Key: BXQBOFZTTUXRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[(ethylamino)methyl]-4-nitro- is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a nitro group, and the ortho position is substituted with an ethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(ethylamino)methyl]-4-nitro- typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Alkylation: The next step involves the alkylation of 4-nitrophenol with ethylamine. This reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions to yield Phenol, 2-[(ethylamino)methyl]-4-nitro-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(ethylamino)methyl]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Esters or ethers of the phenolic hydroxyl group.

Scientific Research Applications

Phenol, 2-[(ethylamino)methyl]-4-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Phenol, 2-[(ethylamino)methyl]-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylamino methyl group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its activity.

Comparison with Similar Compounds

Phenol, 2-[(ethylamino)methyl]-4-nitro- can be compared with other similar compounds such as:

    Phenol, 4-[(methylamino)methyl]-2-nitro-: This compound has a similar structure but with a methylamino group instead of an ethylamino group.

    Phenol, 2-[(methylamino)methyl]-4-nitro-: This compound has a methylamino group in the ortho position instead of an ethylamino group.

    Phenol, 2-[(ethylamino)methyl]-4-chloro-: This compound has a chloro group instead of a nitro group in the para position.

Uniqueness

Phenol, 2-[(ethylamino)methyl]-4-nitro- is unique due to the presence of both an ethylamino methyl group and a nitro group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(ethylaminomethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-10-6-7-5-8(11(13)14)3-4-9(7)12/h3-5,10,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQBOFZTTUXRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072257
Record name Phenol, 2-[(ethylamino)methyl]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71130-60-4
Record name 2-[(Ethylamino)methyl]-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71130-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-((ethylamino)methyl)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[(ethylamino)methyl]-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[(ethylamino)methyl]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Ethylamino)methyl]-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-[(Ethylamino)methyl]-4-nitrophenol
Reactant of Route 3
Reactant of Route 3
2-[(Ethylamino)methyl]-4-nitrophenol
Reactant of Route 4
2-[(Ethylamino)methyl]-4-nitrophenol
Reactant of Route 5
2-[(Ethylamino)methyl]-4-nitrophenol
Reactant of Route 6
2-[(Ethylamino)methyl]-4-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.